molecular formula C21H26N4O3 B1467764 Metonitazene CAS No. 14680-51-4

Metonitazene

Cat. No.: B1467764
CAS No.: 14680-51-4
M. Wt: 382.5 g/mol
InChI Key: HNGZTLMRQTVPBH-UHFFFAOYSA-N
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Description

    Metonitazene: is an analgesic compound related to . It was first reported in 1957.

  • By central routes of administration, this compound exhibits approximately 1000 times the potency of morphine. when used orally, its potency is approximately 10 times that of morphine.
  • Effects include analgesia, euphoria, and sleepiness, similar to other opioids like fentanyl and heroin.
  • Adverse effects may include vomiting and potentially fatal respiratory depression.
  • Despite its potency, this compound has never been introduced into pharmacotherapy due to high dependency potential and dangerous side effects. Illicitly, it is used in the manufacture of counterfeit-OxyContin opioid pills .
  • Preparation Methods

    • Detailed synthetic routes and reaction conditions for metonitazene are not widely documented. it is chemically related to etonitazene, which has been studied more extensively.
    • Industrial production methods remain undisclosed.
  • Chemical Reactions Analysis

    • Metonitazene likely undergoes various reactions, including oxidation, reduction, and substitution. Specific reagents and conditions are not readily available.
    • Major products formed from these reactions are not explicitly reported.
  • Scientific Research Applications

    • Metonitazene’s scientific research applications are limited due to its illicit nature.
    • In general, opioids like this compound have been studied for their analgesic properties, receptor interactions, and potential therapeutic uses.
    • Further research is needed to explore its applications in chemistry, biology, medicine, and industry.
  • Mechanism of Action

    • Metonitazene likely exerts its effects through opioid receptor activation .
    • Molecular targets include μ-opioid receptors, leading to pain relief and other opioid-related effects.
    • Detailed pathways involved remain to be elucidated.
  • Comparison with Similar Compounds

    • Metonitazene is unique due to its extreme potency compared to morphine.
    • Similar compounds include etonitazene (its parent compound) and isotonitazene .
    • These benzimidazole-based opioids share structural similarities but differ in potency and pharmacological effects.

    Properties

    IUPAC Name

    N,N-diethyl-2-[2-[(4-methoxyphenyl)methyl]-5-nitrobenzimidazol-1-yl]ethanamine
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C21H26N4O3/c1-4-23(5-2)12-13-24-20-11-8-17(25(26)27)15-19(20)22-21(24)14-16-6-9-18(28-3)10-7-16/h6-11,15H,4-5,12-14H2,1-3H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    HNGZTLMRQTVPBH-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCN(CC)CCN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1CC3=CC=C(C=C3)OC
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C21H26N4O3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID901336445
    Record name Metonitazene
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID901336445
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    382.5 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    14680-51-4
    Record name Metonitazene
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014680514
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Metonitazene
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID901336445
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name METONITAZENE
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A7FF4K4CWB
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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